4-Phenylpyrene 4-Phenylpyrene
Brand Name: Vulcanchem
CAS No.: 7267-88-1
VCID: VC19817930
InChI: InChI=1S/C22H14/c1-2-6-15(7-3-1)20-14-18-10-4-8-16-12-13-17-9-5-11-19(20)22(17)21(16)18/h1-14H
SMILES:
Molecular Formula: C22H14
Molecular Weight: 278.3 g/mol

4-Phenylpyrene

CAS No.: 7267-88-1

Cat. No.: VC19817930

Molecular Formula: C22H14

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylpyrene - 7267-88-1

Specification

CAS No. 7267-88-1
Molecular Formula C22H14
Molecular Weight 278.3 g/mol
IUPAC Name 4-phenylpyrene
Standard InChI InChI=1S/C22H14/c1-2-6-15(7-3-1)20-14-18-10-4-8-16-12-13-17-9-5-11-19(20)22(17)21(16)18/h1-14H
Standard InChI Key YLKHUXJDINOQSH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

4-Phenylpyridine (C₁₁H₉N) has a molecular weight of 155.2 g/mol and features a planar structure due to conjugation between the pyridine and benzene rings. The compound’s basicity (pKa ≈ 5.45) arises from the lone electron pair on the pyridine nitrogen . Key physicochemical parameters include:

PropertyValueSource
Melting Point69–73 °C
Boiling Point274–275 °C
Density1.1088 (estimate)
LogP (Octanol-Water)2.59
SolubilitySoluble in chloroform, methanol

The compound’s UV-Vis absorption and fluorescence properties are influenced by π-π* transitions, making it useful in optoelectronic applications .

Synthetic Methodologies

Traditional Synthesis Routes

4-Phenylpyridine is traditionally synthesized via Friedländer condensation or cross-coupling reactions. A seminal method involves the reaction of benzaldehyde with ammonium acetate and ethyl acetoacetate under acidic conditions . Modern approaches employ Pd-catalyzed Suzuki-Miyaura couplings, as demonstrated in the synthesis of pyrene-fused polyaromatic hydrocarbons .

Continuous-Flow Hydrogenation

Recent advancements highlight a continuous-flow hydrogenation process using Pd/C catalysts, achieving 96% selectivity for 4-phenylpiperidine—a pharmacologically relevant derivative. This method enhances efficiency and scalability compared to batch reactions .

Biological and Pharmacological Activities

Enzyme Inhibition

4-Phenylpyridine inhibits mitochondrial complex I (NADH dehydrogenase) and monoamine oxidase, with a Ki of 0.36 μM for human placental aromatase . These properties underscore its role in studying metabolic pathways and neurodegenerative diseases.

Anti-Inflammatory Applications

In UVB-induced skin inflammation models, 4-phenylpyridine suppresses COX-2 expression by inhibiting the c-Src/EGFR/MAPK pathway. This effect reduces epidermal thickening and cytokine production, validating its potential as a topical anti-inflammatory agent .

Industrial and Materials Science Applications

Catalysis and Green Chemistry

The compound’s stability under CO₂-switchable conditions enables eco-friendly product isolation in biphasic systems. For example, 4-phenylpiperidine is extracted into aqueous phases via reversible protonation, minimizing waste .

Polymer Science

1,2-Dimethylimidazolium-functionalized poly(arylene ether sulfone)s incorporating 4-phenylpyridine units exhibit hydroxide conductivities up to 83.35 mS/cm at 80°C, making them promising anion-exchange membranes for alkaline fuel cells .

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